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molecular formula C6H7BrN2 B042010 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole CAS No. 174790-35-3

3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole

Cat. No. B042010
M. Wt: 187.04 g/mol
InChI Key: ASLSBGAOXZIHHP-UHFFFAOYSA-N
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Patent
US09242984B2

Procedure details

Bromine (22.4 mL, 435 mmol) was added to a solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole 8 (47.2 g, 437 mmol) and NaOAc (36.2 g, 440 mmol) in AcOH (750 mL) drop wise at 0° C. The mixture was stirred at the same temperature for 10 minutes then neutralized by the addition of aqueous sodium bicarbonate. The aqueous layer was extracted with EtOAc (5×200 mL) and the organic extracts were dried over magnesium sulfate and concentrated under reduced pressure to afford 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (73.5 g).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Name
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N:3]1[N:4]2[CH2:10][CH2:9][CH2:8][C:5]2=[CH:6][CH:7]=1.CC([O-])=O.[Na+].C(=O)(O)[O-].[Na+]>CC(O)=O>[Br:1][C:6]1[CH:7]=[N:3][N:4]2[CH2:10][CH2:9][CH2:8][C:5]=12 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
22.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
47.2 g
Type
reactant
Smiles
N=1N2C(=CC1)CCC2
Name
Quantity
36.2 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=C2N(N=C1)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 73.5 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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